molecular formula C14H15NO5S B4420102 N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide

N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B4420102
M. Wt: 309.34 g/mol
InChI Key: GNKCUSJPICBIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide (HDMBS) is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. HDMBS has been found to possess various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. This compound has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. This compound has also been found to possess antitumor activity by inducing apoptosis in cancer cells. In addition, it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. It has also been found to possess various biological activities, making it a useful tool for studying the mechanism of action of various drugs. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may limit its use in some studies.

Future Directions

There are several future directions for the study of N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide. It may be useful to investigate the mechanism of action of this compound in more detail to better understand its biological activities. In addition, it may be useful to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, it may be useful to investigate the potential of this compound as a tool for drug discovery and development.

Scientific Research Applications

N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide has been used in various scientific research studies due to its unique chemical properties. It has been found to possess anti-inflammatory, antitumor, and neuroprotective effects. This compound has been used to study the role of inflammation in various diseases, including cancer and neurodegenerative disorders. It has also been used to investigate the mechanism of action of various drugs.

properties

IUPAC Name

N-(3-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-19-12-6-7-13(20-2)14(9-12)21(17,18)15-10-4-3-5-11(16)8-10/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKCUSJPICBIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.